

Application Notes and Protocols: Synthetic Haematocin (Oxytocin)

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Compound of Interest		
Compound Name:	Haematocin	
Cat. No.:	B1248818	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haematocin, commercially known as Oxytocin, is a cyclic nonapeptide hormone and neurotransmitter with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2, containing a disulfide bridge between the two cysteine residues.[1] It plays a crucial role in a variety of physiological processes, including uterine contractions during labor, lactation, and social bonding.[2][3] Synthetic **Haematocin** is a vital tool in both clinical settings and biomedical research, enabling detailed investigation into its diverse biological functions and therapeutic potential.[1][4]

These application notes provide a comprehensive overview of the commercial availability of synthetic **Haematocin**, its key biological properties, and detailed protocols for its use in common research applications.

Commercial Availability of Synthetic Haematocin

Synthetic **Haematocin** is available from various suppliers, typically as a lyophilized white powder.[1] It is crucial to select a reputable supplier that provides high-purity, research-grade material with appropriate quality control documentation.

Table 1: Selected Commercial Suppliers of Synthetic Haematocin (Oxytocin) for Research



Supplier	Product Name(s)	Purity	Available Forms	Key Features
Limitless Biotech	Oxytocin	≥98.5% (HPLC) [1]	Lyophilized powder, Nasal spray[1]	USA-made, GMP compliant, third- party tested.[1]
Biofargo	N-Acetyloxytocin	Not specified	Not specified	Synthetic peptide analog for pharmacology and hormone studies.[5]
Abcepta	[Thr4,Gly7] Oxytocin	Not specified	Lyophilized powder[6]	Synthetic peptide analog.[6]
Sigma-Aldrich (USP)	Oxytocin USP Reference Standard	Pharmaceutical primary standard	Powder	Intended for use in quality tests and assays as specified in the USP compendia.
Cayman Chemical	Human Oxytocin Receptor Reporter Assay System	Not specified	Included in assay kit[7]	Provides a complete cell- based assay system for screening compounds.[7][8]
PharmaCompass	Oxytocin API	Varies by manufacturer	Active Pharmaceutical Ingredient (API)	Platform to connect with various API manufacturers.



				Lists top
Mordor Intelligence	(Market Report)	Not applicable	Not applicable	companies in the
				Oxytocin market,
				including Pfizer,
				Novartis, and
				Teva.[10]

Quality Control and Storage

Ensuring the quality and stability of synthetic **Haematocin** is critical for reproducible experimental results.

- Purity: High-purity Haematocin (≥98.5%) verified by HPLC is recommended for research applications.[1]
- Storage: Synthetic **Haematocin** is heat-sensitive.[11][12] It should be stored as a lyophilized powder at -20°C for long-term stability.[1][6] For short-term storage of up to 6 months, refrigeration at 2-8°C is acceptable.[6] It is recommended to manage the product in a cold chain to maintain its quality.[11][13]
- Solubility: **Haematocin** is soluble in water, DMSO, and ethanol.[1]

A robust quality control process is essential for ensuring the integrity of commercially supplied synthetic **Haematocin**.



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Caption: Quality Control Workflow for Synthetic Haematocin.

Biological Data Pharmacokinetic Properties

The pharmacokinetic profile of **Haematocin** can vary depending on the species and physiological state.

Table 2: Pharmacokinetic Parameters of Synthetic Haematocin

Parameter	Species	Value	Reference
Half-life	Human (late pregnancy/lactation)	1-6 minutes[14]	DrugBank Online[14]
Half-life	Human (general)	3-10 minutes[2]	Creative Diagnostics[2]
Metabolic Clearance Rate (MCR)	Human (non-pregnant women)	20.6 ± 2.8 ml/kg/min[15]	PubMed[15]
MCR	Human (pregnant women)	23.1 ± 2.6 ml/kg/min[15]	PubMed[15]
MCR	Human (men)	27 ± 1.8 ml/kg/min[15]	PubMed[15]
MCR	Human (gravid women, labor induction)	7.97 ml/min[16][17]	UTMB Research Experts, PubMed[16] [17]
Volume of Distribution	Human	Steady-state reached in ~40 mins[14]	DrugBank Online[14]
Half-life	Horse	5.89 minutes (25 IU, IV)[18]	MDPI[18]
Half-life	Rat	1.65 minutes[19]	Wiley Online Library[19]

Receptor Binding Affinity



Haematocin exerts its effects by binding to the Oxytocin Receptor (OXTR), a G-protein coupled receptor.

Table 3: Binding Affinity of **Haematocin** to the Oxytocin Receptor

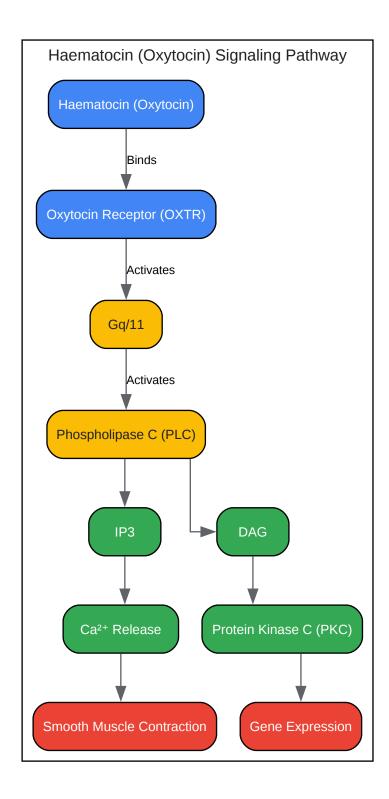
Ligand	Receptor/Tissu e	Kd (nM)	Ki (nM)	Reference
[3H]Oxytocin	Human Uterine Smooth Muscle Cells	0.76 ± 0.04	0.75 ± 0.08	PubMed Central[20]
[3H]Oxytocin	Human Myometrial Cells (at term)	1.6	-	PMC - NIH[21] [22]
[3H]Oxytocin	HEK293 cells (stably expressing human OXTR)	0.32	-	PubMed[23]
[3H]Oxytocin	HEK293T cells	0.56	-	PMC - NIH[21] [22]
Oxytocin	Human Oxytocin Receptor	-	8.56 ± 0.04 (pKi)	PDSP[24]
L-371257 (antagonist)	Human Uterine Smooth Muscle Cells	-	2.21 ± 0.23	PubMed Central[20]
Arginine Vasopressin (AVP)	Human Uterine Smooth Muscle Cells	-	2.99 ± 0.39	PubMed Central[20]

Haematocin Signaling Pathway

Upon binding to its receptor (OXTR), **Haematocin** activates multiple intracellular signaling cascades, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3



mediates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events are central to many of **Haematocin**'s physiological effects, such as smooth muscle contraction.[2] **Haematocin** can also modulate other pathways, including the MAPK/ERK pathway.[25]





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Caption: Haematocin (Oxytocin) Signaling Pathway.

Experimental Protocols Protocol 1: Radioligand Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human Oxytocin receptor using [3H]-Oxytocin.

Materials:

- Membrane preparation from cells expressing human OXTR (e.g., HEK293-OXTR or human uterine smooth muscle cells).
- [3H]-Oxytocin (specific activity ~30-60 Ci/mmol).
- Unlabeled synthetic **Haematocin** (for non-specific binding and standard curve).
- Test compounds.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation cocktail.
- Glass fiber filters (e.g., Whatman GF/B).
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add assay buffer to all wells.



- Total Binding: Add a known concentration of [3H]-Oxytocin (e.g., 0.5-1.0 nM).
- Non-specific Binding (NSB): Add [3H]-Oxytocin and a high concentration of unlabeled Haematocin (e.g., 1 μM).
- Competitive Binding: Add [3H]-Oxytocin and varying concentrations of the test compound.
- Membrane Addition: Add the membrane preparation to all wells (e.g., 10-20 μg protein/well).
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
- Washing: Wash the filters three times with cold wash buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

- Calculate specific binding: Total Binding Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Determine the IC50 value from the resulting sigmoidal curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Oxytocin and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Calcium Mobilization)

This protocol measures the ability of synthetic **Haematocin** to stimulate intracellular calcium release in OXTR-expressing cells.

Materials:



- HEK293 or CHO cells stably expressing the human OXTR.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Fluo-4 AM or other calcium-sensitive fluorescent dye.
- Pluronic F-127.
- Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Synthetic Haematocin.
- 96-well black, clear-bottom plates.
- Fluorescence plate reader with injection capabilities.

Procedure:

- Cell Plating: Seed the OXTR-expressing cells into the 96-well plates and grow to 80-90% confluency.
- Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
- Remove the culture medium and add the loading solution to the cells.
- Incubate for 60 minutes at 37°C.
- Washing: Gently wash the cells twice with assay buffer to remove excess dye.
- Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
- Compound Addition: Inject varying concentrations of synthetic **Haematocin** into the wells.
- Measurement: Immediately measure the change in fluorescence over time.

Data Analysis:

• Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).



- Plot the change in fluorescence against the log concentration of **Haematocin**.
- Determine the EC50 value from the resulting dose-response curve.

Protocol 3: In Vivo Animal Study (Uterine Contraction in Rats)

This protocol assesses the in vivo uterotonic activity of synthetic **Haematocin** in anesthetized female rats.

Materials:

- Female Sprague-Dawley rats (200-250g), pre-treated with estrogen to sensitize the uterus.
- Anesthetic (e.g., urethane or ketamine/xylazine).
- Saline solution (0.9% NaCl).
- Synthetic Haematocin.
- Intrauterine pressure transducer or catheter.
- · Data acquisition system.
- Surgical instruments.

Procedure:

- Animal Preparation: Anesthetize the rat and maintain body temperature.
- Surgical Procedure: Perform a laparotomy to expose the uterus. Insert a saline-filled catheter into one of the uterine horns and connect it to a pressure transducer.
- Cannulation: Cannulate the jugular vein for intravenous administration of compounds.
- Stabilization: Allow the preparation to stabilize until uterine contractions are regular or have ceased.





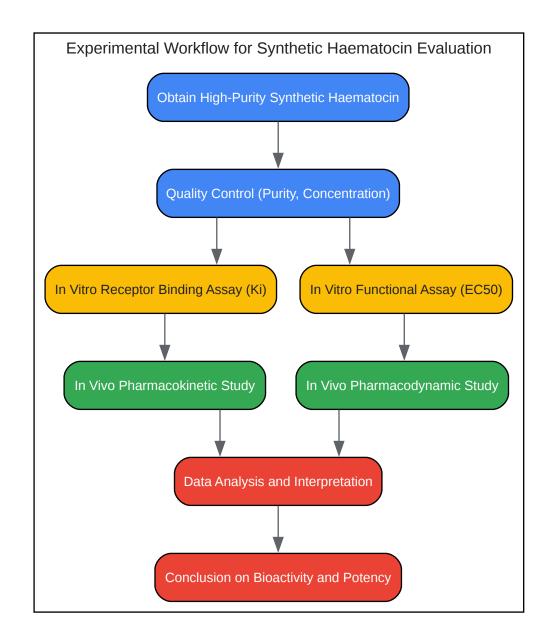


- Compound Administration: Administer a bolus IV injection of synthetic **Haematocin** at various doses.
- Recording: Record the changes in intrauterine pressure for a defined period after each injection.

Data Analysis:

- Measure the amplitude and frequency of uterine contractions.
- Plot the contractile response (e.g., area under the curve of the pressure recording) against the log dose of **Haematocin**.
- Determine the dose-response relationship and the effective dose range.





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Caption: Experimental Workflow for Synthetic **Haematocin** Evaluation.

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Methodological & Application





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